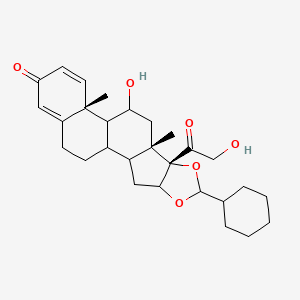

CIC-AP;Ciclesonide active principle

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desisobutyryl-ciclesonide is an active metabolite of ciclesonide, a novel inhaled corticosteroid used primarily for the treatment of asthma and other obstructive airway diseases. Ciclesonide is a prodrug that is converted to desisobutyryl-ciclesonide in the lungs by pulmonary esterases. This conversion enhances its anti-inflammatory effects while minimizing systemic side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of desisobutyryl-ciclesonide involves the hydrolysis of ciclesonide by esterases. Ciclesonide is administered as a prodrug via a metered-dose inhaler, and upon deposition in the lungs, it is hydrolyzed to form desisobutyryl-ciclesonide . The reaction conditions for this hydrolysis are typically physiological, occurring naturally within the human body.

Industrial Production Methods: Industrial production of desisobutyryl-ciclesonide is closely tied to the production of ciclesonide. The latter is synthesized through a series of chemical reactions, including esterification and cyclization, followed by purification processes. The final product, ciclesonide, is then formulated into inhalation products that, upon administration, convert to desisobutyryl-ciclesonide in vivo .

Analyse Chemischer Reaktionen

Types of Reactions: Desisobutyryl-ciclesonide undergoes several types of chemical reactions, primarily hydrolysis and esterification. The hydrolysis of ciclesonide to desisobutyryl-ciclesonide is a key reaction, catalyzed by esterases in the lungs .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of esterases, which are naturally occurring enzymes in the human body. The reaction conditions are physiological, typically occurring at body temperature and pH .

Major Products Formed: The primary product formed from the hydrolysis of ciclesonide is desisobutyryl-ciclesonide. Additionally, desisobutyryl-ciclesonide can form reversible conjugates with fatty acids, such as oleate and palmitate, which are pharmacologically inactive .

Wissenschaftliche Forschungsanwendungen

Desisobutyryl-ciclesonide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its anti-inflammatory properties and its role in the treatment of asthma and other respiratory conditions. Research has shown that desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to ciclesonide, making it more effective in reducing inflammation .

In addition to its medical applications, desisobutyryl-ciclesonide is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body. These studies are crucial for optimizing the dosing and delivery of ciclesonide-based therapies .

Wirkmechanismus

Desisobutyryl-ciclesonide exerts its effects by binding to the glucocorticoid receptor with high affinity. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation in the airways. The compound also limits capillary dilatation and permeability, restricting the accumulation of inflammatory cells such as polymorphonuclear leukocytes and macrophages .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Desisobutyryl-ciclesonide is similar to other inhaled corticosteroids such as fluticasone propionate, budesonide, and beclomethasone dipropionate. These compounds are also used for the treatment of asthma and other inflammatory airway diseases .

Uniqueness: What sets desisobutyryl-ciclesonide apart from other similar compounds is its conversion from a prodrug (ciclesonide) to an active metabolite in the lungs. This conversion process enhances its local anti-inflammatory effects while minimizing systemic side effects. Additionally, desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to its parent compound, making it more potent and effective .

Eigenschaften

Molekularformel |

C28H38O6 |

|---|---|

Molekulargewicht |

470.6 g/mol |

IUPAC-Name |

(8S,9S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19?,20?,21?,23?,24?,25?,26-,27-,28+/m0/s1 |

InChI-Schlüssel |

OXPLANUPKBHPMS-GAFDLLBCSA-N |

Isomerische SMILES |

C[C@]12CC(C3C(C1CC4[C@]2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O |

Kanonische SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)

![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)

![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)